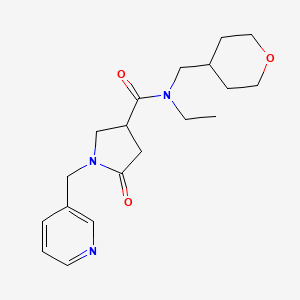![molecular formula C10H8N4O2S2 B5633913 2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione](/img/structure/B5633913.png)
2,8-dimethylpyridazino[4',5':5,6][1,4]dithiino[2,3-d]pyridazine-1,9(2H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research has demonstrated various synthetic approaches for structurally similar compounds, indicating the potential methods that could apply to the synthesis of 2,8-dimethylpyridazino derivatives. A notable example is the novel method of pyrrole-ring annulation to an azine nucleus based on a tandem SNH–SNH process, as demonstrated by Gulevskaya et al. (2001) (Gulevskaya, 2001). This method highlights the intricate processes involved in constructing complex heterocyclic frameworks that could be relevant for synthesizing the target compound.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family often involves intricate heterocyclic systems. Studies like those by Pozharskii and Gulevskaya (2005), which review nucleophilic substitution reactions of hydrogen in similar compounds, provide insight into the electronic and structural characteristics that influence reactivity and stability (Pozharskii & Gulevskaya, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitution and ring annulation reactions, indicative of the reactive nature of these molecules. The work by Gulevskaya et al. (2003), detailing heterocyclizations based on SNH-methodology, underscores the potential for complex transformations, which could also apply to the synthesis and modification of 2,8-dimethylpyridazino derivatives (Gulevskaya et al., 2003).
Propiedades
IUPAC Name |
5,13-dimethyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,11-tetraene-4,14-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c1-13-9(15)7-5(3-11-13)17-6-4-12-14(2)10(16)8(6)18-7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHEEJRGDBNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=N1)SC3=C(S2)C(=O)N(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,13-Dimethyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,11-tetraene-4,14-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)
![3-(3-chlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5633841.png)
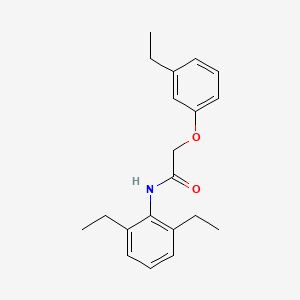
![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5633859.png)
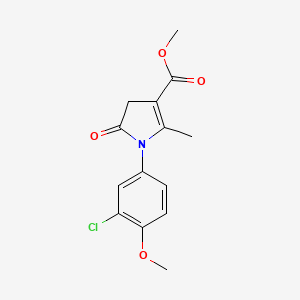
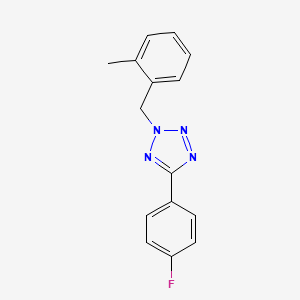
![4-ethyl-6-[4-(3-methoxypropyl)piperazin-1-yl]-5-methylpyrimidin-2-amine](/img/structure/B5633892.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5633899.png)
![1-[2-(2-tert-butyl-6-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5633910.png)
![2-[2-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]-2-oxo-N-phenylacetamide](/img/structure/B5633919.png)
![1-cyclopentyl-N-{2-[4-(dimethylamino)phenyl]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5633923.png)
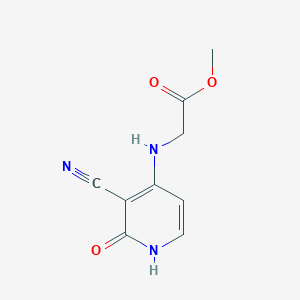
![N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide](/img/structure/B5633931.png)
